2-(Phenylsulfanyl)prop-2-en-1-ol
Description
This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
52072-15-8 |
|---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-phenylsulfanylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChI Key |
SRBGZCGXNPWDNC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)SC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Prop-2-en-1-ol Derivatives
Prop-2-en-1-ol (allyl alcohol) and its analogs, such as the Eugenol derivative 4-[4-hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl), exhibit estrogen receptor (ER) antagonism and induce apoptosis in breast cancer cells .
b. Sulfanyl-Containing Compounds
- 2-Methyl-2-sulfanylpropan-1-ol : The branched sulfanyl group in this compound may reduce steric hindrance compared to the phenylsulfanyl group in the target compound, altering reactivity in nucleophilic substitutions .
- 6-[2-(Methylcarbamoyl)phenylsulfanyl]indazole: This complex indazole derivative demonstrates the therapeutic relevance of phenylsulfanyl groups in oncology, specifically in abnormal cell growth inhibition . The target compound’s simpler structure could offer synthetic advantages for drug development.
c. Aromatic Alcohols and Phenols
- o-(2-Methylallyl)phenol: The methylallyl substituent on the phenol ring enhances electrophilicity, whereas the phenylsulfanyl group in the target compound may stabilize free radicals via sulfur’s electron-donating effects .
- Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate: The acetate esterification reduces the compound’s polarity compared to free alcohols like this compound, impacting bioavailability .
Physicochemical Properties
- Solubility : Prop-2-en-1-ol derivatives are water-miscible due to their small size and hydroxyl group, whereas this compound’s phenyl group likely reduces aqueous solubility.
- Stability: The allylic alcohol in the target compound may render it prone to oxidation, similar to other propenol derivatives .
Toxicity Considerations
The phenylsulfanyl group may introduce additional hazards, such as glutathione depletion, common in organosulfur compounds.
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